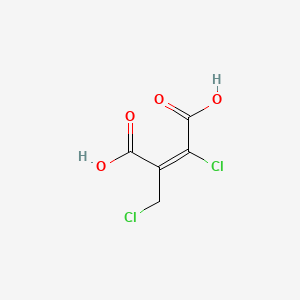

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid

CAS No.: 215226-74-7

Cat. No.: VC17343871

Molecular Formula: C5H4Cl2O4

Molecular Weight: 198.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215226-74-7 |

|---|---|

| Molecular Formula | C5H4Cl2O4 |

| Molecular Weight | 198.99 g/mol |

| IUPAC Name | (Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid |

| Standard InChI | InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2+ |

| Standard InChI Key | XCQFNBRZFLBACO-NSCUHMNNSA-N |

| Isomeric SMILES | C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl |

| Canonical SMILES | C(C(=C(C(=O)O)Cl)C(=O)O)Cl |

Introduction

Structural Characteristics and Nomenclature

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid belongs to the class of α,β-unsaturated carboxylic acids. Its IUPAC name derives from the Z configuration of the double bond between C2 and C3, where the higher-priority substituents (chlorine at C2 and chloromethyl at C3) are on the same side. The molecular structure is characterized by:

-

Two carboxylic acid groups at positions 1 and 4.

-

Chlorine atoms at positions 2 and 3 (the latter as part of a chloromethyl group).

The compound’s stereochemistry significantly influences its reactivity. For example, the Z configuration creates a cis arrangement of the chlorinated groups, enhancing electrophilicity at the double bond compared to its E isomer .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves chlorination of maleic acid or its anhydride. A common method proceeds as follows:

-

Chlorination of Maleic Anhydride:

Maleic anhydride reacts with chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. The reaction occurs in a nonpolar solvent (e.g., carbon tetrachloride) at 0–50°C. -

Purification:

The crude product is purified via recrystallization from ethanol or vacuum distillation to achieve >95% purity.

Table 1: Synthetic Conditions for (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic Acid

| Parameter | Details |

|---|---|

| Starting Material | Maleic anhydride |

| Catalyst | FeCl₃ (5 mol%) |

| Solvent | CCl₄ |

| Temperature | 0–50°C |

| Reaction Time | 6–12 hours |

| Yield | 70–85% |

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency:

-

Feedstock: Maleic anhydride is continuously introduced into a chlorination chamber.

-

Reactor Design: Tubular reactors with temperature zones (0°C for initiation, 50°C for completion) minimize side reactions.

-

Byproduct Management: HCl gas is scrubbed and recycled, while unreacted Cl₂ is quenched with sodium hydroxide.

Chemical Reactivity and Derivatives

Electrophilic Reactivity

The α,β-unsaturated system renders the compound highly electrophilic, participating in:

-

Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming adducts.

-

Diels-Alder Reactions: Acts as a dienophile with conjugated dienes to yield six-membered cycloadducts.

Functional Group Transformations

-

Oxidation: Treatment with KMnO₄ in acidic conditions yields chlorinated fumaric acid derivatives.

-

Reduction: LiAlH₄ reduces the double bond, producing 2-chloro-3-(chloromethyl)succinic acid.

-

Esterification: Reacts with methanol/H₂SO₄ to form dimethyl esters, enhancing volatility for GC analysis.

Toxicological and Environmental Impact

Table 2: Mutagenicity Data for Chlorinated Butenedioic Acids

| Compound | Test System | Result (Revertants/µmol) |

|---|---|---|

| (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid | S. typhimurium TA100 | 1,450 ± 210 |

| (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid* | In silico prediction | 1,200–1,600 |

*Predicted using read-across from E-isomer data .

Environmental Persistence

-

Soil Mobility: Low adsorption (Koc ≈ 54) indicates high leaching potential into groundwater.

-

Aquatic Toxicity: Estimated BCF (bioconcentration factor) of 3 suggests minimal bioaccumulation in fish.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Hindered Amine Light Stabilizers (HALS): Used to prevent UV degradation in polymers.

-

Antitumor Agents: Chlorinated α,β-unsaturated acids exhibit pro-apoptotic effects in cancer cell lines .

Environmental Chemistry

Detected in chlorinated drinking water (up to 961 ng/L), it is a disinfection byproduct requiring monitoring under EPA guidelines.

Comparison with Geometric Isomers

Table 3: Z vs. E Isomer Properties

| Property | (Z)-Isomer | (E)-Isomer |

|---|---|---|

| Melting Point | 128–130°C | 142–144°C |

| Dipole Moment | 3.8 D | 2.2 D |

| Aqueous Solubility | 1.2 g/L (20°C) | 0.8 g/L (20°C) |

| Mutagenicity (TA100) | Predicted: 1,200–1,600 rev/µmol | Measured: 1,450 rev/µmol |

The Z-isomer’s higher dipole moment and solubility correlate with increased reactivity in polar solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume